3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a complex organic compound that features a pyrimidine ring substituted with a methylamino group and a tetrahydrothiophene dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyrimidine derivatives.
Scientific Research Applications
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the PI3K-Akt signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A pyrimidine-based drug used to treat leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer treatment.
Nilotinib: A pyrimidine derivative used in the treatment of chronic myeloid leukemia.
Uniqueness
3-((2-Methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is unique due to its specific structural features, such as the tetrahydrothiophene dioxide moiety, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H16N4O2S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
4-N-(1,1-dioxothiolan-3-yl)-6-N,2-dimethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H16N4O2S/c1-7-12-9(11-2)5-10(13-7)14-8-3-4-17(15,16)6-8/h5,8H,3-4,6H2,1-2H3,(H2,11,12,13,14) |
InChI Key |
PGEAIHLJINUIIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2CCS(=O)(=O)C2)NC |
Origin of Product |
United States |
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